N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound that features a thiophene ring, a sulfonyl group, and a tetrahydroquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been reported to interact with a variety of biological targets, including enzymes like urease .
Mode of Action
It’s worth noting that similar compounds, such as thiophene derivatives, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Compounds with similar structures, such as thiophene derivatives, have been reported to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have good metabolic stability .
Result of Action
Similar compounds, such as thiophene derivatives, have been reported to exhibit a wide range of biological activities, indicating that they likely have significant molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as thiophene derivatives, can be influenced by a variety of factors, including the specific biological environment in which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the thiophene ring and sulfonyl group. The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acyl chlorides or anhydrides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-ylsulfonyl)acetamide: Lacks the tetrahydroquinoline moiety.
N-(1-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Lacks the sulfonyl group.
Uniqueness
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to the presence of both the sulfonyl group and the tetrahydroquinoline moiety, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11(18)16-13-7-6-12-4-2-8-17(14(12)10-13)22(19,20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJOTUACRNIHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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